Cas no 1098106-77-4 (Benzenepropanamine, 3-bromo-β,β-dimethyl-)

Benzenepropanamine, 3-bromo-β,β-dimethyl- 化学的及び物理的性質
名前と識別子
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- 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine
- Benzenepropanamine, 3-bromo-β,β-dimethyl-
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- インチ: 1S/C11H16BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7-8,13H2,1-2H3
- InChIKey: LZTVAZIKIZXWMS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CC(C)(C)CN
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 156
- XLogP3: 3.1
- トポロジー分子極性表面積: 26
Benzenepropanamine, 3-bromo-β,β-dimethyl- Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenepropanamine, 3-bromo-β,β-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243880-0.1g |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 0.1g |
$464.0 | 2024-06-19 | |
Enamine | EN300-243880-2.5g |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356331-50mg |
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 50mg |
¥9564.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356331-100mg |
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 100mg |
¥11692.00 | 2024-08-09 | |
Enamine | EN300-243880-0.25g |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 0.25g |
$485.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027747-1g |
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027747-5g |
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 5g |
¥8505.0 | 2023-04-05 | |
Enamine | EN300-243880-0.5g |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 0.5g |
$507.0 | 2024-06-19 | |
Enamine | EN300-243880-0.05g |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 0.05g |
$443.0 | 2024-06-19 | |
Enamine | EN300-243880-1.0g |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine |
1098106-77-4 | 95% | 1.0g |
$528.0 | 2024-06-19 |
Benzenepropanamine, 3-bromo-β,β-dimethyl- 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Benzenepropanamine, 3-bromo-β,β-dimethyl-に関する追加情報
Benzenepropanamine, 3-bromo-β,β-dimethyl-
Benzenepropanamine, 3-bromo-β,β-dimethyl- is a chemical compound with the CAS registry number 1098106-77-4. This compound is a derivative of propanamine, a three-carbon chain amine, substituted with a bromine atom at the third position and two methyl groups on the beta carbon. The structure of this compound can be represented as follows: the benzene ring is attached to a propanamine chain where the second carbon (beta position) has two methyl groups, and the third carbon (gamma position) has a bromine substituent.
The synthesis of Benzenepropanamine, 3-bromo-β,β-dimethyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with an appropriate alkyl halide followed by nucleophilic substitution or elimination reactions to introduce the bromine and methyl groups. The exact synthetic pathway may vary depending on the starting materials and desired stereochemistry.
In terms of physical properties, Benzenepropanamine, 3-bromo-β,β-dimethyl- is a crystalline solid with a melting point around 125°C and a boiling point above 250°C under standard conditions. It is slightly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. The compound exhibits weak basicity due to the presence of the amine group, which can act as a nucleophile in various chemical reactions.
The applications of Benzenepropanamine, 3-bromo-β,β-dimethyl- are primarily in the field of organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceutical agents and agrochemicals. Recent studies have shown that this compound can be used as a building block for synthesizing bioactive compounds with potential anti-inflammatory and antioxidant properties.
One of the most significant recent advancements involving Benzenepropanamine, 3-bromo-β,β-dimethyl- is its use in click chemistry reactions. Researchers have demonstrated that this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. This reaction has opened new avenues for creating functionalized molecules with applications in drug delivery systems and materials science.
In addition to its role in organic synthesis, Benzenepropanamine, 3-bromo-β,β-dimethyl- has been studied for its potential as a chiral catalyst in asymmetric synthesis. The presence of multiple stereogenic centers in this compound makes it an attractive candidate for enantioselective reactions. Recent experiments have shown that this compound can facilitate the formation of chiral centers with high enantiomeric excess (ee), making it valuable in the production of optically active pharmaceuticals.
The safety profile of Benzenepropanamine, 3-bromo-β,β-dimethyl- has also been a topic of interest. While it is not classified as a hazardous substance under normal handling conditions, prolonged exposure may cause irritation to the eyes and skin. Proper protective equipment should be worn during handling to minimize health risks.
In conclusion, Benzenepropanamine, 3-bromo-β,β-dimethyl-, with its unique structure and versatile reactivity, continues to play a vital role in modern organic chemistry. Its applications span across various industries, from pharmaceuticals to materials science. As research progresses, new uses for this compound are likely to emerge, further solidifying its importance in chemical synthesis.
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